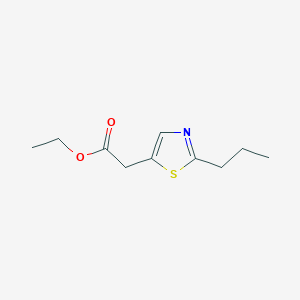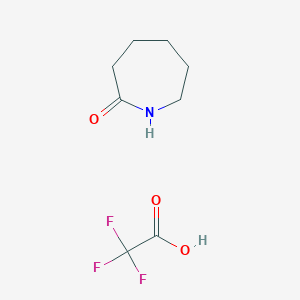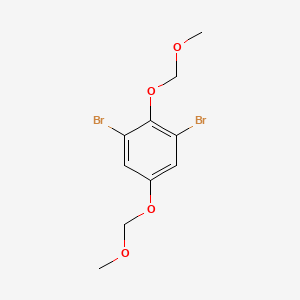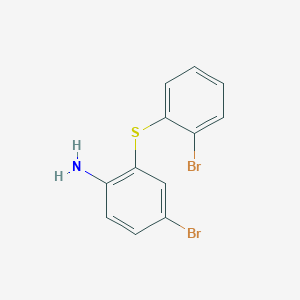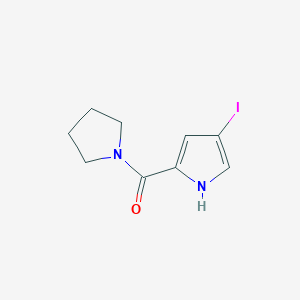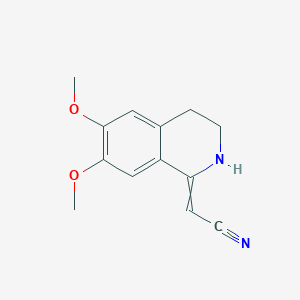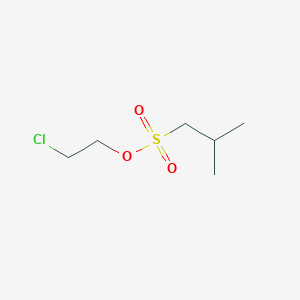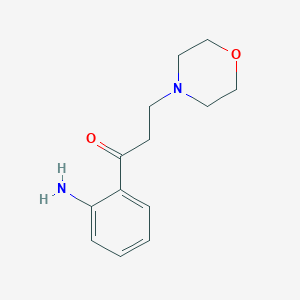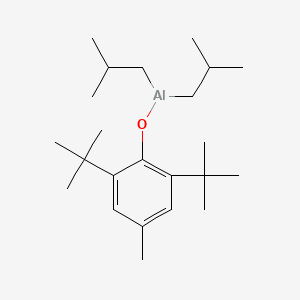
Diisobutylaluminum butylated oxytoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutylaluminum butylated oxytoluene is an organoaluminum compound with the molecular formula C31H49AlO2. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diisobutylaluminum butylated oxytoluene typically involves the reaction of diisobutylaluminum hydride with 2,6-di-tert-butyl-4-methylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diisobutylaluminum butylated oxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or peroxides, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of substituted organoaluminum compounds .
Aplicaciones Científicas De Investigación
Diisobutylaluminum butylated oxytoluene has several scientific research applications:
Mecanismo De Acción
The mechanism by which Diisobutylaluminum butylated oxytoluene exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide): Similar in structure but with different alkyl groups.
Di-tert-butylaluminum phenoxide: Lacks the isobutyl groups, leading to different reactivity and applications.
Uniqueness
Diisobutylaluminum butylated oxytoluene is unique due to its specific combination of isobutyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C23H41AlO |
|---|---|
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
(2,6-ditert-butyl-4-methylphenoxy)-bis(2-methylpropyl)alumane |
InChI |
InChI=1S/C15H24O.2C4H9.Al/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;2*1-4(2)3;/h8-9,16H,1-7H3;2*4H,1H2,2-3H3;/q;;;+1/p-1 |
Clave InChI |
MIPAPDLHDVYRRT-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Al](CC(C)C)CC(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


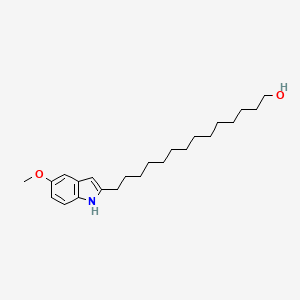
![5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B8614498.png)
![Benzyl [2-(3-bromopropoxy)phenyl]acetate](/img/structure/B8614511.png)
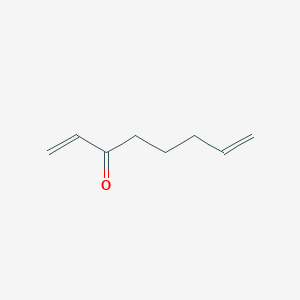
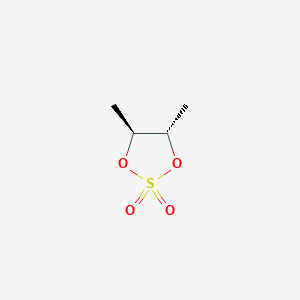
![5-[2,3-Dichloro-4-(2-methylidenebutanoyl)phenoxy]pentanoic acid](/img/structure/B8614529.png)
